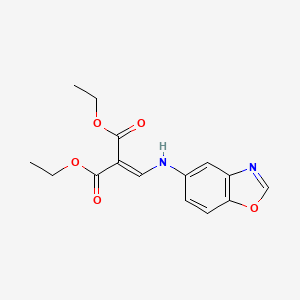

Diethyl 2-((1,3-benzoxazol-5-ylamino)methylene)malonate

Vue d'ensemble

Description

Diethyl 2-((1,3-benzoxazol-5-ylamino)methylene)malonate is a compound that is structurally related to a class of substances known for their potential in various chemical reactions and applications in material science. Although the specific compound is not directly mentioned in the provided papers, the related compounds discussed offer insights into the chemical behavior and properties that could be extrapolated to the compound .

Synthesis Analysis

The synthesis of related compounds, such as diethyl 2-(2-methyl-5-nitrothiazol-4-ylmethylene)malonate, has been reported in the literature . These syntheses typically involve the condensation of diethyl malonate with different heterocyclic compounds, which could be a similar approach for synthesizing the compound of interest. The synthesis process is crucial as it can affect the purity, yield, and physical properties of the compound.

Molecular Structure Analysis

The crystal structure of diethyl 2-(2-methyl-5-nitrothiazol-4-ylmethylene)malonate provides insights into the molecular arrangement and interactions within the crystal lattice . The presence of hydrogen bonds and C-H—π interactions suggests that similar non-covalent interactions could be expected in the compound of interest, influencing its stability and reactivity.

Chemical Reactions Analysis

Reactions of benzotriazoles with diethyl ethoxymethylenemalonate have been studied, showing ethylation and Michael addition reactions . These findings indicate that the compound of interest may also undergo similar reactions, which could be utilized in the synthesis of various heterocyclic systems or in the formation of fused rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their crystal structures and the presence of conjugating effects along the molecule, have been described . These properties are essential for understanding the reactivity, solubility, and potential applications of the compound of interest. The molecular conformation, as well as the presence of electron-withdrawing or donating groups, can significantly influence these properties.

Applications De Recherche Scientifique

Novel Synthetic Routes

This compound serves as a precursor for the synthesis of diverse heterocyclic compounds. For instance, its utility in the synthesis of spiroheterocycles and hydantoins has been demonstrated. In a study by Ahmed (1993), diethyl malonate reacted with compounds bearing active methylenes to synthesize new compounds, which were further utilized to create various spiroheterocycles Ahmed, 1993. Similarly, Hroch et al. (2012) explored the transformation of diethyl 2-alkyl-2-(benzyloxycarbonylamino)malonates into 3,5-disubstituted hydantoin-5-carboxamides, showcasing another facet of its application in medicinal chemistry Hroch et al., 2012.

Photophysical Properties

The compound has been studied for its role in enhancing excited-state intramolecular charge transfer (ESICT), particularly in derivatives of pyrene-1-aminovinylene. Pereira and Gehlen (2006) discussed how the carbonyl in similar molecules gives rise to solvent-dependent intramolecular H-bond interactions, influencing ESICT dynamics Pereira & Gehlen, 2006.

Polymerization Initiator

Methylene bis(diethyl malonate)–cerium ammonium nitrate redox couple has been utilized as an initiator in the polymerization of methyl methacrylate at room temperature, demonstrating the compound's utility in polymer science. Bıçak and Özeroğlu (2001) achieved high polymerization yield (>90%) under moderate conditions, suggesting its effectiveness as a chain transfer agent through active methylene groups Bıçak & Özeroğlu, 2001.

Material Synthesis and Analysis

In material science, the compound has contributed to the development of novel materials. For example, Crozet et al. (2005) conducted a synthesis and molecular structure analysis of diethyl 2-(4-methylbenzylidene)malonate, offering insights into its structural properties through X-ray diffraction studies Crozet et al., 2005.

Propriétés

IUPAC Name |

diethyl 2-[(1,3-benzoxazol-5-ylamino)methylidene]propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5/c1-3-20-14(18)11(15(19)21-4-2)8-16-10-5-6-13-12(7-10)17-9-22-13/h5-9,16H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYASAEFZXSTBML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC2=C(C=C1)OC=N2)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701188997 | |

| Record name | 1,3-Diethyl 2-[(5-benzoxazolylamino)methylene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701188997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

177492-53-4 | |

| Record name | 1,3-Diethyl 2-[(5-benzoxazolylamino)methylene]propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177492-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diethyl 2-[(5-benzoxazolylamino)methylene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701188997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

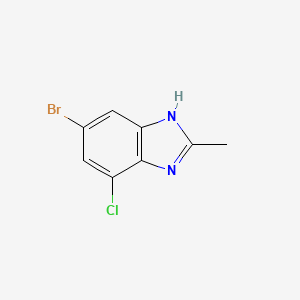

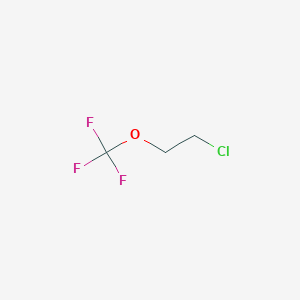

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-3-[[(2S)-2-[[(2R)-2-Acetamido-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]-methylamino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B3034372.png)

![6-Bromo-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3034373.png)

![2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride](/img/structure/B3034374.png)

![(3aS,4S,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3034375.png)

![1-Chloro-2-[(4-ethoxyphenyl)methyl]benzene](/img/structure/B3034380.png)